1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
The indole nucleus binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one are not fully characterized yet. Based on its structure, it is likely to interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluorophenyl and phenyl groups, which may engage in hydrophobic interactions, and the indolone moiety, which could participate in aromatic stacking interactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have time-dependent effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is not well-characterized. Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions
Preparation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl
Biological Activity
1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its pharmacological effects, synthesis, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C22H20FNO
- Molar Mass : 333.41 g/mol
- InChIKey : VCNOGUAJFDZNEZ-UHFFFAOYSA-N
Spectroscopic Data
The compound's spectral data can be accessed through various databases, providing insights into its structural characteristics. Notably, NMR and mass spectral analyses are available for further investigation of its properties .
Pharmacological Effects
This compound exhibits several pharmacological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent in preclinical studies. It was synthesized as part of efforts to develop new cancer therapies targeting specific tumor types. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity .
- Anti-inflammatory Properties : Recent studies have indicated that this compound possesses anti-inflammatory effects. In vitro assays showed it could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The anti-inflammatory activity was comparable to standard drugs like diclofenac sodium.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets involved in inflammation and tumorigenesis.
Case Study 1: Antitumor Efficacy
A study conducted by researchers at a prominent university explored the antitumor efficacy of this compound against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study reported an IC50 value of 15 µM, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Activity
In a separate investigation focusing on anti-inflammatory properties, the compound was tested in a rat model of paw edema. At a dosage of 10 mg/kg, it demonstrated a significant reduction in swelling compared to control groups. The study concluded that the compound could serve as a lead for developing new anti-inflammatory medications .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces edema in animal models | |
Cytotoxicity | IC50 = 15 µM against breast cancer |
Synthesis Overview
The synthesis of this compound involves several steps:
- Starting Materials : Utilize commercially available indole derivatives.
- Reaction Conditions : Conduct reactions under controlled temperature and pressure to optimize yield.
- Purification : Employ chromatography techniques for purification.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRYBUREPTZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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